3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid

Descripción general

Descripción

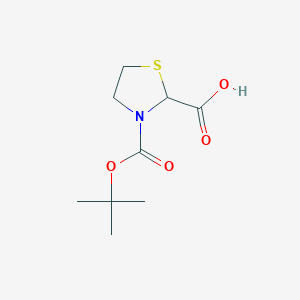

3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid is an organic compound with the molecular formula C9H15NO4S . It has a molecular weight of 233.29 g/mol . It is a solid at room temperature .

Synthesis Analysis

The synthesis of 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid involves the use of cyanuric chloride as a clean and substoichiometric acid-amine coupling agent . The diesterphenol intermediate-based mechanism is proposed and supported by spectral characterization of the intermediate . Nine 2-arylthiazolidine-4-carboxylic acid derivatives and nine 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives were synthesized to screen for their antibacterial activities .Molecular Structure Analysis

The molecular structure of 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid can be represented by the InChI code: 1S/C9H15NO4S/c1-9(2,3)14-8(13)10-4-5-15-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12) . The compound’s structure has been confirmed by X-ray crystal structures .Chemical Reactions Analysis

The compound undergoes a nucleophilic substitution reaction between the secondary amine group and the carbonyl moiety when refluxed in toluene, yielding the bicyclic product in a stereoselective manner .Physical And Chemical Properties Analysis

The compound has a melting point of 95°C . It is recommended to be stored in a dark place, sealed in dry, at room temperature .Aplicaciones Científicas De Investigación

Organic Chemical Synthesis Intermediate

This compound is used as an organic chemical synthesis intermediate . It plays a crucial role in the formation of various complex organic compounds.

Antibacterial Activities

The derivatives of this compound have shown significant antibacterial activities against several bacterial strains . This makes it a potential candidate for the development of new antibacterial drugs.

Anti-Breast Cancer Properties

Some studies have shown that certain derivatives of this compound have significant anti-breast cancer properties . In particular, compounds containing ‘2 S’ absolute configuration in the thiazolidine ring and the presence of 2-NO2, 2,6-Cl groups on ‘2 R’-aryl substituent showed significant anti-breast cancer activity .

Antioxidant Activity

A series of synthesized 2-aryl thiazolidine-4-carboxylic acids, which include this compound, have been screened for antioxidant activity . This suggests potential applications in the prevention and treatment of diseases related to oxidative stress.

Mechanistic Studies

This compound has been used in mechanistic studies, particularly in the context of dynamic kinetic resolution . Such studies are crucial for understanding the behavior of organic compounds and can inform the design of more efficient synthetic routes.

Cytotoxicity Studies

The compound has been used in cytotoxicity studies, providing valuable information about the interaction of organic compounds with biological systems . This information can be used to design safer and more effective drugs.

Synthesis of Anilides

The compound has been used in the synthesis of 2‐Aryl‐3‐tert‐butoxycarbonyl‐thiazolidine‐4‐carboxylic Acid Anilides . These anilides have potential applications in various fields, including medicinal chemistry.

Catalysis

The compound has been used in catalysis, particularly in the synthesis of 2-aryl-thiazolidine-4-carboxylic acids via in situ imine intermediate . This highlights its potential use in the development of new catalysts and catalytic processes.

Mecanismo De Acción

Mode of Action

A study suggests that it may involve a mechanism of dynamic kinetic resolution . This process typically involves a nucleophilic substitution reaction . More research is needed to confirm and further elucidate this mechanism.

Result of Action

Some studies suggest potential antibacterial activities , but more research is needed to confirm these effects and understand their implications.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

Direcciones Futuras

Thiazolidine derivatives, including 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid, are remarkable compounds with a plethora of biological activities . They can be decorated with functionalities favoring supramolecular forces as potential ligands for biotargets . Some of the compounds were found to be more active than DOX in terms of induced apoptosis mode of MCF7 cell death .

Propiedades

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4S/c1-9(2,3)14-8(13)10-4-5-15-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYAXPNDMEODKHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCSC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405177 | |

| Record name | 3-(tert-Butoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid | |

CAS RN |

141783-63-3 | |

| Record name | 3-(tert-Butoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3R)-2,3-Dihydroxy-4-oxo-4-[(propan-2-yl)oxy]butanoic acid](/img/structure/B118870.png)

![(NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B118888.png)